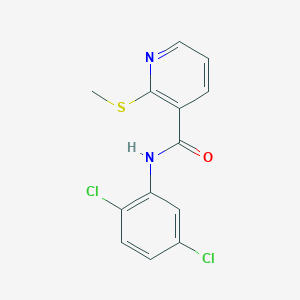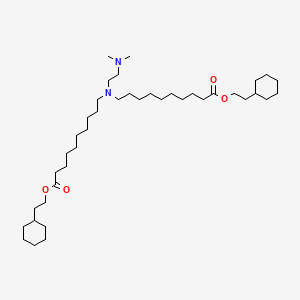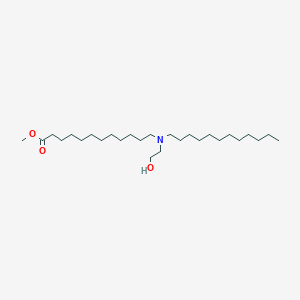![molecular formula C19H19NO4 B13367018 1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B13367018.png)
1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-2,3-dione is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-2,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the 2,3-dione functionality. The final step involves the attachment of the 2-(4-isopropoxyphenoxy)ethyl side chain. Specific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, can be employed to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the 2,3-dione functionality to other forms, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents on the indole core or the side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typical conditions include the use of organic solvents, controlled temperatures, and specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole core can lead to the formation of indole-2,3-diones, while reduction can yield indole-2,3-diols. Substitution reactions can introduce a wide range of functional groups, resulting in diverse indole derivatives.
Applications De Recherche Scientifique
1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-2,3-dione has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: Indole derivatives are known for their biological activities, such as antiviral, anticancer, and antimicrobial properties. This compound can be studied for its potential biological effects and mechanisms of action.
Medicine: The compound may have therapeutic potential due to its ability to interact with biological targets. Research can focus on its efficacy and safety as a drug candidate.
Industry: The compound can be used in the development of new materials, such as dyes, polymers, and catalysts. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The 2,3-dione functionality may also play a role in the compound’s reactivity and biological effects. Detailed studies on the molecular targets and pathways involved can provide insights into its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde: This compound features a similar structure but with a carbaldehyde group instead of the 2,3-dione functionality.
1-{1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indol-3-yl}-1-propanone: This compound has a propanone group, making it structurally similar but with different chemical properties.
Uniqueness
1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-2,3-dione is unique due to its specific combination of the indole core, 2,3-dione functionality, and the 2-(4-isopropoxyphenoxy)ethyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C19H19NO4 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
1-[2-(4-propan-2-yloxyphenoxy)ethyl]indole-2,3-dione |
InChI |
InChI=1S/C19H19NO4/c1-13(2)24-15-9-7-14(8-10-15)23-12-11-20-17-6-4-3-5-16(17)18(21)19(20)22/h3-10,13H,11-12H2,1-2H3 |
Clé InChI |
DQJNNNPXWXTSFF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)OCCN2C3=CC=CC=C3C(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13366935.png)
![3-[(benzylsulfanyl)methyl]-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366937.png)

![6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B13366943.png)


![4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide](/img/structure/B13366953.png)



![3-[(benzylsulfanyl)methyl]-6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366983.png)

![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366999.png)
![2-{[4-(Acetylamino)phenyl]sulfanyl}benzyl acetate](/img/structure/B13367010.png)
